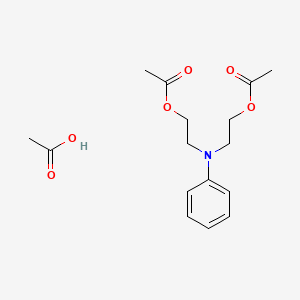

Bis(2-acetoxyethyl)phenylammonium acetate

Description

General Significance of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs), often referred to as "quats," are a diverse class of organic compounds with a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, QACs are permanently charged, irrespective of the solution's pH. wikipedia.org This permanent cationic nature is a cornerstone of their wide-ranging utility.

QACs are of immense significance in chemical science, primarily serving as antimicrobials, surfactants, preservatives, and antistatic agents. nih.gov Their applications span a vast array of consumer and industrial products, including disinfectants, cleaning products, hand sanitizers, fabric softeners, and hair conditioners. wikipedia.orgnih.gov The antimicrobial efficacy of QACs is particularly noteworthy; they are effective against bacteria, fungi, and enveloped viruses by disrupting their cell membranes or viral envelopes. wikipedia.orghartmann-science-center.com This has led to their widespread use in healthcare settings and for general disinfection, a trend that saw a significant increase in response to the COVID-19 pandemic. nih.govchemicalsafetyfacts.org

Beyond their biocidal properties, QACs are employed as phase transfer catalysts in organic synthesis, accelerating reactions between reagents in immiscible solvent systems. wikipedia.org They are also integral to the formulation of various materials, sometimes being incorporated into polymers to create antimicrobial surfaces. nih.govnih.gov The versatility of QACs stems from the ability to modify the four organic groups attached to the central nitrogen atom, allowing for the fine-tuning of their chemical and physical properties to suit specific applications. mdpi.com

Contextualizing Bis(2-acetoxyethyl)phenylammonium Acetate (B1210297) within QAC Chemistry

Bis(2-acetoxyethyl)phenylammonium acetate belongs to the broad family of QACs. Its structure is characterized by a central nitrogen atom bonded to a phenyl group and two 2-acetoxyethyl groups, with an acetate anion providing charge neutrality. ontosight.ainih.gov This specific arrangement places it within the sub-category of polyfunctional ammonium systems, as it contains multiple functional groups—namely the quaternary ammonium core, the aromatic phenyl ring, and the ester linkages in the acetoxyethyl side chains. ncert.nic.in

The presence of these distinct moieties imparts a unique set of properties to the molecule. The quaternary ammonium center confers the characteristic high water solubility and stability typical of QACs. ontosight.ai The phenyl group introduces a degree of hydrophobicity and potential for aromatic interactions, while the ester groups can be susceptible to hydrolysis, a feature that could be exploited for controlled release or degradation applications. The phenylammonium moiety itself is found in some pharmaceutical compounds, suggesting potential for exploration in drug development. ontosight.ai

The synthesis of this compound can be achieved through the quaternization of a tertiary amine. A common synthetic route involves the reaction of phenylamine with 2-acetoxyethyl chloride, followed by the introduction of acetic acid to form the acetate salt. ontosight.ai This method is a variation of the Menschutkin reaction, a fundamental process in organic chemistry for the synthesis of quaternary ammonium salts from tertiary amines and alkyl halides. nih.gov

Historical Perspectives and Evolution of Research on Related Ammonium Salts

The study of ammonium salts dates back to the early days of modern chemistry. The synthesis of urea (B33335) from an inorganic compound, ammonium cyanate, by Friedrich Wöhler in 1828 was a pivotal moment that challenged the prevailing theory of vitalism and opened the door to the laboratory synthesis of organic compounds. ncert.nic.in This was followed by the synthesis of other simple organic molecules from inorganic sources, such as acetic acid by Kolbe in 1845 and methane (B114726) by Berthelot in 1856, firmly establishing the field of organic synthesis. ncert.nic.in

The first known use of the term "quaternary ammonium compound" dates to around 1934. merriam-webster.com Research into QACs gained significant momentum with the discovery of their antimicrobial properties. This led to the development of a vast number of QACs with varying structures and applications.

In more recent times, research has increasingly focused on the development of polyfunctional and polymeric QACs. mdpi.comnih.gov The aim is to create materials with enhanced or novel properties. For instance, incorporating polymerizable functional groups into QAC monomers allows for their integration into polymer chains, leading to the creation of antimicrobial polymers. nih.gov There is also growing interest in designing QACs with specific functionalities, such as those that can act as both an adhesive and an antimicrobial agent, particularly for applications in dental materials. nih.gov The evolution of research in this area reflects a move towards more complex and targeted molecular designs to address specific scientific and industrial challenges.

Theoretical Frameworks Guiding Investigations of Polyfunctional Ammonium Systems

The investigation of polyfunctional ammonium systems like this compound is guided by several key theoretical frameworks in chemistry. The principles of chemical kinetics and reaction mechanisms, particularly the SN2 (bimolecular nucleophilic substitution) mechanism, are fundamental to understanding the synthesis of QACs via the Menschutkin reaction. nih.gov This framework helps in predicting reaction rates and the influence of solvent polarity and the nature of the leaving group on the efficiency of the quaternization process.

Furthermore, the principles of physical organic chemistry are applied to understand the non-covalent interactions that govern the behavior of these molecules in solution and at interfaces. For polyfunctional systems, the interplay between different functional groups and their contributions to properties such as solubility, surface activity, and binding to biological targets are of particular interest. For instance, the amphiphilic nature of some QACs, arising from a combination of a hydrophilic cationic head and a hydrophobic tail, is a key determinant of their surfactant and antimicrobial properties. hartmann-science-center.com

Properties

CAS No. |

84030-49-9 |

|---|---|

Molecular Formula |

C16H23NO6 |

Molecular Weight |

325.36 g/mol |

IUPAC Name |

acetic acid;2-[N-(2-acetyloxyethyl)anilino]ethyl acetate |

InChI |

InChI=1S/C14H19NO4.C2H4O2/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14;1-2(3)4/h3-7H,8-11H2,1-2H3;1H3,(H,3,4) |

InChI Key |

QXTMNTHBVVVMBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Acetoxyethyl Phenylammonium Acetate

Conventional Quaternization Strategies for Phenyl-Substituted Tertiary Amines

The cornerstone of synthesizing quaternary ammonium (B1175870) salts, including those with phenyl substituents, is the Menshutkin reaction. wikipedia.org This venerable reaction involves the direct alkylation of a tertiary amine with an alkylating agent, typically an alkyl halide. wikipedia.orgunacademy.com For the synthesis of Bis(2-acetoxyethyl)phenylammonium acetate (B1210297), the key precursor is the tertiary amine, N,N-bis(2-acetoxyethyl)aniline. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. wikipedia.org

Several factors critically influence the rate and success of this quaternization:

The Nature of the Alkylating Agent: The reactivity of the alkylating agent is paramount. Alkyl iodides are the most potent alkylating agents, followed by alkyl bromides and then chlorides, a trend that correlates with the leaving group ability of the halide anion. wikipedia.org To obtain the acetate salt directly, one might consider using an alkyl acetate, though this would likely require more vigorous conditions due to the comparatively poorer leaving group ability of the acetate ion.

The Structure of the Tertiary Amine: The nucleophilicity of the nitrogen atom in the tertiary amine is a primary determinant of the reaction rate. Electron-donating substituents on the phenyl ring of the N,N-bis(2-acetoxyethyl)aniline precursor would be expected to enhance the nitrogen's nucleophilicity, thereby accelerating the quaternization. Conversely, electron-withdrawing groups would have the opposite effect. Furthermore, the steric environment around the nitrogen atom plays a significant role; the two acetoxyethyl groups introduce a degree of steric hindrance that must be overcome for the alkylation to occur. wikipedia.org

The Solvent: The choice of solvent is crucial for facilitating the SN2 reaction. Polar aprotic solvents, such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred as they can stabilize the charged transition state without excessively solvating the amine nucleophile. wikipedia.orgkoreascience.kr

To maximize the yield and purity of Bis(2-acetoxyethyl)phenylammonium acetate, a careful optimization of the reaction conditions is essential. Key parameters for the quaternization of the N,N-bis(2-acetoxyethyl)aniline precursor include:

Temperature: The reaction temperature is a critical lever. While some highly reactive systems may proceed at ambient temperature, many quaternization reactions necessitate heating to surmount the activation energy barrier. google.com A typical temperature window for such reactions lies between 50 °C and 140 °C. google.com An optimization process would involve conducting the reaction at various temperatures to identify the sweet spot that balances a high reaction rate with minimal side reactions or product degradation.

Solvent Selection: The solvent's ability to dissolve both the tertiary amine and the alkylating agent is a prerequisite for a successful reaction. As noted, polar aprotic solvents are the conventional choice. The following interactive table illustrates the hypothetical influence of different solvents on the yield of a quaternization reaction of a phenyl-substituted tertiary amine, based on established trends for SN2 reactions.

Table 1: Illustrative Effect of Solvent on the Hypothetical Yield of Quaternization

| Solvent | Dielectric Constant (ε) | Expected Relative Yield |

|---|---|---|

| Acetonitrile | 37.5 | High |

| DMF | 36.7 | High |

| DMSO | 46.7 | High |

| Acetone | 20.7 | Moderate |

| Toluene | 2.4 | Low |

*The use of water as a solvent can be intricate, as it may lead to hydrolysis of certain alkylating agents. reddit.com Nevertheless, in the context of green chemistry, water is an attractive solvent. samipubco.comgoogle.com

Molar Ratio of Reactants: The stoichiometry of the reactants is another pivotal parameter. Employing an excess of the alkylating agent is a common strategy to drive the reaction towards completion. google.com However, an excessive amount can complicate the purification process. Therefore, a systematic variation of the molar ratio of the N,N-bis(2-acetoxyethyl)aniline precursor to the alkylating agent is necessary to determine the most efficient stoichiometry.

The identity of the counterion, acetate in this instance, is integral to the physicochemical properties and synthesis of the final product. The counterion is typically introduced through the alkylating agent.

The counterion's nature has a multifaceted influence on the reaction:

Reactivity of the Alkylating Agent: The facility with which the counterion departs as a leaving group from the alkylating agent dictates the rate of the SN2 reaction. Halides are superb leaving groups, rendering alkyl halides highly reactive. Acetate, being a less effective leaving group, would likely demand more forcing conditions, such as elevated temperatures or extended reaction times, when an alkyl acetate is used as the alkylating agent.

Product Solubility and Isolation: The counterion profoundly affects the solubility of the resulting quaternary ammonium salt, which is a critical consideration for its isolation and purification. A salt that precipitates out of the reaction medium can be conveniently separated by filtration. Conversely, if the salt remains dissolved, techniques such as extraction or crystallization are required. The acetate anion will bestow solubility characteristics that differ from those of halide anions.

Anion Exchange: An alternative route to the desired acetate salt is through anion exchange. rsc.org This strategy involves the initial synthesis of a quaternary ammonium salt with a different anion, such as a halide, followed by the replacement of this anion with acetate. This can be achieved by treatment with an acetate salt, like silver acetate, or by using an ion-exchange resin.

Table 2: Comparison of Potential Counterions and Their General Impact on Quaternization

| Counterion | Typical Alkylating Agent | Leaving Group Ability | General Product Solubility |

|---|---|---|---|

| Iodide | Alkyl iodide | Excellent | Often soluble in organic solvents |

| Bromide | Alkyl bromide | Good | Often soluble in organic solvents |

| Chloride | Alkyl chloride | Moderate | Variable solubility |

| Acetate | Alkyl acetate | Fair | Often soluble in polar solvents |

Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry have spurred the development of more sustainable and environmentally benign synthetic methods, and the synthesis of quaternary ammonium salts has been no exception. rsc.orgsamipubco.comnih.gov

Catalytic approaches offer numerous benefits over stoichiometric reactions, including enhanced efficiency, milder reaction conditions, and a reduction in chemical waste. Several catalytic systems have been investigated for the synthesis of quaternary ammonium salts:

Transition Metal Catalysis: Transition metals such as palladium and manganese have proven to be effective catalysts for the N-alkylation of amines using alcohols as the alkylating agents. researchgate.netnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an intermediate that is subsequently reduced to the alkylated amine. researchgate.netnih.gov This methodology could be adapted for the synthesis of the tertiary amine precursor to the target compound.

Ionic Liquid Catalysis: Ionic liquids have been demonstrated to catalyze the synthesis of quaternary ammonium salts from ammonium salts and dialkyl carbonates. rsc.orgrsc.org This approach provides a one-step synthesis to a diverse range of quaternary ammonium salts with various anions. rsc.org

Table 3: Illustrative Comparison of Catalytic Systems for N-Alkylation of Anilines

| Catalytic System | Typical Conditions | Reported Efficiency | Reference |

|---|---|---|---|

| Palladium on Charcoal (Pd/C) | 170 °C, Microwave | Up to 99% yield | organic-chemistry.org |

| Manganese Pincer Complexes | 80-100 °C | Good to excellent yields | nih.gov |

| Iridium Complexes | Low catalyst loading | Good selectivities | researchgate.net |

A central tenet of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies have been developed to achieve this in the synthesis of related compounds:

Solvent-Free Synthesis: Reactions can be conducted in the absence of a solvent, often with the aid of microwave irradiation to expedite the process. researchgate.netrsc.org This not only curtails waste but can also lead to significantly shorter reaction times. The use of solid-supported catalysts is another avenue for solvent-free synthesis. rsc.org

Water as a Green Solvent: Water is an exemplary green solvent owing to its abundance, lack of toxicity, and non-flammability. Indeed, methods for the N-alkylation of amines in aqueous media have been successfully developed. samipubco.com A patented method describes the synthesis of quaternary ammonium salts by reacting a tertiary amine with a benzyl (B1604629) halide in water or a water-containing organic solvent. google.com

Multicomponent Reaction Pathways Leading to Phenylammonium Acetate Structures

Although a specific MCR for the direct synthesis of this compound has not been documented, the underlying principles of MCRs can be leveraged to design a plausible synthetic route. For instance, a hypothetical MCR could involve the condensation of aniline (B41778), an appropriate carbonyl compound, and an alkylating agent in the presence of an acetate source.

Prominent MCRs that forge C-N bonds and could be conceptually adapted for this purpose include:

The Mannich Reaction: This reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine. nih.gov

The Strecker Reaction: This is a two-step process that yields an α-aminonitrile from an aldehyde or ketone, which can subsequently be hydrolyzed to an α-amino acid. nih.gov

The development of a novel MCR for the synthesis of phenylammonium acetate structures would represent a noteworthy advancement in synthetic chemistry, providing a highly convergent and efficient pathway to this class of compounds.

Regioselectivity and Stereoselectivity Considerations in its Synthesis

Regioselectivity:

The key regioselective challenge in the synthesis of the precursor, N,N-Bis(2-acetoxyethyl)aniline, lies in controlling the N-alkylation of the aniline molecule. Aniline possesses two potential sites for electrophilic attack: the nitrogen atom (N-alkylation) and the aromatic ring (C-alkylation, primarily at the ortho and para positions). However, in the context of alkylation with agents like ethylene (B1197577) oxide or 2-acetoxyethyl halides, N-alkylation is overwhelmingly favored due to the higher nucleophilicity of the nitrogen atom compared to the aromatic ring.

The primary concern in this synthesis is not one of regioselectivity between N- and C-alkylation, but rather the control over the extent of N-alkylation to prevent the formation of byproducts. The reaction of aniline with an alkylating agent can proceed in a stepwise manner, first forming N-(2-hydroxyethyl)aniline (in the case of ethylene oxide) and then the desired N,N-bis(2-hydroxyethyl)aniline. Over-alkylation to form the quaternary ammonium salt directly at this stage is also a possibility, though typically less favored under controlled conditions. The use of appropriate stoichiometry and reaction conditions is crucial to maximize the yield of the desired disubstituted product. acs.orgnih.gov

The table below summarizes the potential products of the N-alkylation of aniline, highlighting the desired product and potential byproducts.

| Product Name | Classification | Role in Synthesis |

| N-(2-hydroxyethyl)aniline | Mono-alkylation product | Intermediate/Byproduct |

| N,N-Bis(2-hydroxyethyl)aniline | Di-alkylation product | Desired Precursor |

| Phenylammonium salt | Quaternization product | Potential Byproduct |

Stereoselectivity:

The synthesis of this compound does not typically involve the creation of new chiral centers. The starting materials, aniline, ethylene oxide (or its derivatives), and acetic acid, are all achiral. The nitrogen atom in the final quaternary ammonium salt is a prochiral center, but unless a chiral resolving agent is used or the synthesis is performed under asymmetric conditions (which is not standard for this type of compound), the product will be a racemic mixture if any chirality were to be introduced.

The two (2-acetoxyethyl) groups attached to the nitrogen are identical, and there are no stereocenters within these groups generated during the synthesis. Therefore, stereoselectivity is not a primary consideration in the standard synthesis of this compound.

Scale-Up Considerations for Laboratory to Preparative Synthesis

The transition from a laboratory-scale synthesis of this compound to a preparative or industrial scale introduces several critical considerations to ensure safety, efficiency, and product quality. digitellinc.com

Key Scale-Up Parameters:

Heat Management: The N-alkylation of aniline is an exothermic reaction. On a larger scale, the heat generated can be significant, leading to potential temperature control issues. Inadequate heat dissipation can result in side reactions, product degradation, and safety hazards. The use of jacketed reactors with efficient cooling systems is essential. researchgate.net

Mass Transfer: Efficient mixing becomes more challenging on a larger scale. Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased byproduct formation. The choice of reactor design and agitation system is critical to ensure homogeneity. digitellinc.com

Reaction Control and Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial for maintaining optimal conditions and ensuring the reaction proceeds as expected. Process analytical technology (PAT) can be implemented for real-time monitoring and control.

Raw Material Handling and Purity: On a preparative scale, the quality and handling of raw materials become more critical. Impurities in the starting materials can affect the reaction outcome and the purity of the final product. Safe handling procedures for potentially hazardous materials like ethylene oxide are paramount. alfa-chemistry.com

Product Isolation and Purification: The method of product isolation used in the lab, such as column chromatography, may not be feasible or economical on a large scale. google.com Alternative purification methods like crystallization, distillation, or extraction need to be developed and optimized for the preparative scale. The choice of solvent for these processes is also a key consideration, with a focus on efficiency, safety, and environmental impact.

Byproduct Management: The formation of byproducts, such as mono-alkylated aniline or over-alkylated products, needs to be minimized through optimized reaction conditions. tsijournals.com A strategy for the separation and disposal or recycling of these byproducts must be in place for a large-scale process.

The following table outlines some of the key differences and challenges when moving from laboratory to preparative scale synthesis.

| Parameter | Laboratory Scale | Preparative Scale | Challenges on Scale-Up |

| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for heat accumulation. | Overheating, side reactions, safety risks. |

| Mixing | Efficient mixing with magnetic stirrers or overhead stirrers. | Potential for inefficient mixing, leading to concentration and temperature gradients. | Incomplete reaction, byproduct formation. |

| Reaction Time | Typically shorter due to efficient heat and mass transfer. | May need to be adjusted to ensure complete conversion. | Optimizing for throughput without compromising yield. |

| Purification | Often relies on chromatography. | Requires more scalable methods like crystallization or distillation. | Efficiency, solvent usage, cost. |

| Safety | Hazards are more contained. | Increased risk due to larger quantities of materials. | Requires robust safety protocols and engineering controls. |

Advanced Spectroscopic and Structural Elucidation of Bis 2 Acetoxyethyl Phenylammonium Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. For Bis(2-acetoxyethyl)phenylammonium acetate (B1210297), the spectra would reveal distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic signals for the phenyl group protons, the ethyl groups' methylene (B1212753) protons, and the methyl protons of the acetate groups. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to their varied electronic environments. The methylene protons adjacent to the nitrogen atom and the ester oxygen would exhibit distinct chemical shifts, likely appearing as triplets if coupled to neighboring methylene groups. The methyl protons of the two acetoxy groups and the acetate counter-ion would be expected to appear as sharp singlets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbons of the ester and acetate groups would be found at the most downfield chemical shifts (around δ 170 ppm). The aromatic carbons would resonate in the typical range of δ 120-140 ppm. The methylene carbons of the ethyl groups and the methyl carbons of the acetate groups would appear at more upfield positions.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2 - 7.6 (multiplet) | 125 - 135 |

| N-CH₂ | ~3.8 (triplet) | ~55 |

| O-CH₂ | ~4.3 (triplet) | ~62 |

| C(=O)CH₃ (ester) | ~2.0 (singlet) | ~21 |

| C(=O)O⁻ (acetate) | ~1.9 (singlet) | ~23 |

| C =O (ester) | - | ~171 |

| C =O (acetate) | - | ~175 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons. sdsu.edu For Bis(2-acetoxyethyl)phenylammonium acetate, COSY would show correlations between the adjacent methylene protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methylene proton signals would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). princeton.edu This experiment is invaluable for piecing together the molecular fragments. For example, correlations would be expected between the methylene protons and the carbonyl carbon of the acetate group, as well as between the aromatic protons and the nitrogen-attached methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. researchgate.net This provides information about the molecule's three-dimensional structure and conformation. For example, NOESY could reveal spatial proximities between the phenyl group protons and the protons of the N-ethyl groups.

Solid-State NMR Studies for Crystalline or Amorphous Forms

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in its crystalline or amorphous solid forms. For an ionic compound like this compound, ssNMR could provide insights into the packing of the ions in the crystal lattice and identify the presence of different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion, allowing for the determination of its elemental composition. For the cation of this compound, [C₁₄H₁₉NO₄]⁺, HRMS would be used to confirm its exact mass, distinguishing it from other ions with the same nominal mass.

Expected HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | [C₁₄H₁₉NO₄]⁺ | 265.1314 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For the Bis(2-acetoxyethyl)phenylammonium cation, characteristic fragmentation pathways would likely involve the loss of the acetoxy groups and cleavage of the ethyl chains.

Predicted MS/MS Fragmentation:

| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 265.13 | [M - CH₂CO]⁺ | 42.01 | 223.12 |

| 265.13 | [M - CH₃COOH]⁺ | 60.02 | 205.11 |

| 265.13 | [M - CH₂=CHOCOCH₃]⁺ | 86.04 | 179.09 |

This detailed analysis of the fragmentation provides strong evidence for the proposed structure of the cation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation pattern of thermally labile and polar molecules like this compound. In positive ion mode, the analysis would be expected to reveal the molecular ion peak corresponding to the cation, [Bis(2-acetoxyethyl)phenylammonium]⁺.

A theoretical ESI-MS analysis would likely show a prominent peak for the cationic species. The exact mass of the cation would be calculated from its chemical formula (C₁₄H₂₀NO₄⁺). Further fragmentation of this parent ion in a tandem MS/MS experiment would provide valuable structural information. Common fragmentation pathways for similar ammonium (B1175870) compounds involve the cleavage of C-N and C-O bonds.

Hypothetical ESI-MS Data Table

| Ion | Theoretical m/z | Observed m/z | Description |

| [M]⁺ | 266.1387 | Data not available | Cationic molecular ion: [C₁₄H₂₀NO₄]⁺ |

| [M-CH₂CO]⁺ | 224.1281 | Data not available | Loss of a ketene (B1206846) group |

| [M-CH₃COOH]⁺ | 206.1179 | Data not available | Loss of an acetic acid molecule |

| [C₆H₅NH(CH₂CH₂OH)₂]⁺ | 182.1179 | Data not available | Loss of both acetyl groups |

Note: The observed m/z values are hypothetical as no experimental data was found in the searched literature.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

Single-Crystal X-ray Diffraction of this compound

Once a crystal is obtained and diffracted, the resulting data would allow for the determination of the crystal system, space group, and unit cell dimensions. This information provides the fundamental framework of the crystal lattice.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Chemical Formula | C₁₆H₂₃NO₆ |

| Formula Weight | 325.36 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No published crystallographic data for this specific compound was found.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure would also reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. Of particular interest would be the hydrogen bonds formed between the ammonium cation and the acetate anion. The positively charged nitrogen atom of the phenylammonium moiety and potentially acidic protons on the ethyl chains could act as hydrogen bond donors, while the oxygen atoms of the acetate anion are strong hydrogen bond acceptors.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of this compound would be expected to show characteristic bands for the ester, ammonium, and phenyl groups. For a similar compound, bis(2-hydroxyethyl) ammonium acetate, an FTIR spectrum has been reported, which can provide some insight. researchgate.net

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Ester C=O | Stretching | ~1740 | ~1740 |

| Ester C-O | Stretching | ~1240 | ~1240 |

| Ammonium N-H⁺ | Stretching | ~3100-3300 | Weak or absent |

| C-N | Stretching | ~1100-1300 | ~1100-1300 |

| Aromatic C-H | Stretching | ~3000-3100 | ~3000-3100 |

| Aromatic C=C | Stretching | ~1450-1600 | ~1450-1600 |

| Acetate C=O | Stretching | ~1550-1610 | ~1550-1610 |

Note: The expected wavenumber ranges are based on general spectroscopic principles and data for analogous compounds. Specific experimental values are not available.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for the potential separation of any isomers.

HPLC, particularly reverse-phase HPLC, would be a suitable method for purity determination. A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier to ensure the analyte remains in its protonated form. A UV detector would be effective due to the presence of the phenyl group. The retention time and peak purity could be established to create a standard analytical method.

Due to the ionic and likely non-volatile nature of the compound, GC would probably require derivatization to a more volatile form, which is a less direct method for purity analysis.

Theoretical and Computational Investigations of Bis 2 Acetoxyethyl Phenylammonium Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of different molecular states.

Density Functional Theory (DFT) Studies on Ground State Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on Bis(2-acetoxyethyl)phenylammonium acetate (B1210297) would typically begin with a geometry optimization to find the most stable arrangement of its atoms in the ground state. This would provide key information on bond lengths, bond angles, and dihedral angles. Energetic properties, such as the total energy of the molecule, could also be calculated. However, no published DFT studies were found for this specific compound, and therefore, no data on its optimized geometry or energetics can be provided.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for molecular properties. For a molecule like Bis(2-acetoxyethyl)phenylammonium acetate, high-level ab initio calculations could be used to refine the results obtained from DFT and to calculate properties that are sensitive to electron correlation. As with DFT, there is no evidence of such calculations having been performed for this compound in the existing literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, showing how the different parts of the molecule move and rotate. If simulated in a solvent, such as water, the simulations could also reveal how the molecule interacts with its environment, which is crucial for understanding its behavior in solution. A study on a related compound, bis(2-hydroxyethyl)ammonium acetate, has utilized MD simulations to refine its force field and study its mixture with water. researchgate.net However, no such simulations have been published for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. researchgate.net Reactivity descriptors, such as chemical hardness and softness, can be derived from the HOMO and LUMO energies. Without computational studies on this compound, the energies of its frontier orbitals and its reactivity descriptors remain unknown.

Computational Modeling of Reaction Pathways and Transition States in its Formation or Transformation

Computational chemistry can be used to model the step-by-step process of chemical reactions, including the formation or transformation of a molecule. By calculating the energies of reactants, products, and any intermediate transition states, a reaction pathway can be mapped out. This provides valuable information on the feasibility and kinetics of a reaction. There are no computational studies in the scientific literature that have modeled the reaction pathways involved in the synthesis or degradation of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For example, computational chemistry can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum, the chemical shifts in a nuclear magnetic resonance (NMR) spectrum, and the electronic transitions in an ultraviolet-visible (UV-Vis) spectrum. The absence of computational studies on this compound means that no predicted spectroscopic data is available.

Mechanistic Studies of Reactions Involving Bis 2 Acetoxyethyl Phenylammonium Acetate

Kinetic Investigations of its Formation via Quaternization

No kinetic data, such as reaction rates, orders of reaction, or activation energies, have been published for the specific quaternization reaction leading to the formation of Bis(2-acetoxyethyl)phenylammonium acetate (B1210297).

Elucidation of Reaction Intermediates and Transition State Structures

There are no experimental or computational studies that elucidate the specific reaction intermediates or transition state structures involved in the synthesis of this compound.

Mechanisms of Ester Hydrolysis and Transesterification in the Acetoxyethyl Moieties

While the general mechanisms of acid- and base-catalyzed ester hydrolysis are well-understood, no studies have been conducted specifically on the acetoxyethyl moieties of Bis(2-acetoxyethyl)phenylammonium acetate to determine rates, substituent effects, or potential intramolecular interactions.

Investigation of Cleavage Pathways of the Quaternary Ammonium (B1175870) Moiety

The cleavage of carbon-nitrogen bonds in quaternary ammonium salts is a subject of broad research, with various pathways known, including those involving transition metals or electrochemistry. rsc.orgpku.edu.cnthieme-connect.de However, the specific cleavage pathways, degradation products, and stability of the Bis(2-acetoxyethyl)phenylammonium moiety have not been investigated. Research into related compounds, such as phenyl trimethylammonium salts, shows that the presence of a phenyl group can influence the reactivity of adjacent alkyl groups, but this cannot be directly extrapolated to the target molecule without specific study. nih.gov

Catalytic Roles (if any) or Participation in Non-Catalytic Chemical Processes

There is no information in the scientific literature describing any catalytic activity of this compound (e.g., as a phase-transfer catalyst) or its participation in other non-catalytic chemical processes beyond its potential as a synthetic reagent.

Chemical Reactivity and Transformation Pathways of Bis 2 Acetoxyethyl Phenylammonium Acetate

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl group of Bis(2-acetoxyethyl)phenylammonium acetate (B1210297) is susceptible to electrophilic aromatic substitution (EAS) reactions. The N,N-bis(2-acetoxyethyl)amino substituent, being an analogue of N,N-dialkylamino groups, is a powerful activating group and an ortho, para-director. This directing effect is a consequence of the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the benzene (B151609) ring through resonance. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more reactive towards electrophiles.

The stability of the cationic intermediate, known as the arenium ion or sigma complex, is enhanced when the electrophile attacks at the ortho or para positions, as the nitrogen atom can participate in resonance stabilization. This is in contrast to attack at the meta position, where the nitrogen lone pair cannot be delocalized to stabilize the positive charge. Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield predominantly ortho and para substituted products.

The reactivity of the phenyl ring in electrophilic substitution can be quantitatively discussed using the Hammett equation, which relates the reaction rates and equilibrium constants of substituted benzene derivatives. wikipedia.org The substituent constant (σ) for a p-N,N-dialkylamino group is strongly negative, indicating its electron-donating nature and its ability to accelerate the rate of electrophilic substitution. The reaction constant (ρ) provides information about the sensitivity of a particular reaction to substituent effects. wikipedia.org For many electrophilic aromatic substitution reactions, a large negative ρ value is observed, signifying the development of a positive charge in the transition state, which is stabilized by electron-donating groups. ic.ac.uk

However, it is important to note that certain electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, are often problematic with strongly activated anilines. The nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivating ammonium (B1175870) salt, which can inhibit or prevent the desired reaction.

Table 1: Expected Directing Effects of the N,N-bis(2-acetoxyethyl)amino Group in Electrophilic Aromatic Substitution

| Position | Relative Reactivity | Major Products |

| ortho | High | Expected |

| meta | Low | Minor or not formed |

| para | High | Expected |

Nucleophilic Attack at Carbonyl Centers of the Acetoxyethyl Groups

The two acetoxyethyl groups in Bis(2-acetoxyethyl)phenylammonium acetate contain electrophilic carbonyl carbons within the ester functionalities. These sites are susceptible to nucleophilic attack, most notably by water in hydrolysis reactions. The hydrolysis of the ester groups can be catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, leading to the expulsion of the N-phenyldiethanolamine moiety as a leaving group (in its alkoxide form, which is subsequently protonated) and the formation of an acetate ion.

In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of N-phenyldiethanolamine and acetic acid.

C₆H₅N(CH₂CH₂OCOCH₃)₂ + 2 H₂O → C₆H₅N(CH₂CH₂OH)₂ + 2 CH₃COOH

The study of the hydrolysis of related N-acyloxymethyl derivatives has shown that the reaction proceeds at the ester function. nih.gov The mechanism can vary depending on the pH, with base-catalyzed hydrolysis involving a rate-limiting attack of hydroxide at the ester carbonyl carbon. nih.gov

Table 2: Products of Nucleophilic Attack (Hydrolysis) on this compound

| Reactant | Nucleophile | Products |

| This compound | H₂O (acid or base catalyzed) | N-Phenyldiethanolamine, Acetic Acid/Acetate |

Thermal Decomposition Pathways and Products (Excluding Toxicity)

The ammonium acetate salt moiety is likely to be thermally labile, potentially decomposing to yield N,N-bis(2-acetoxyethyl)aniline and acetic acid.

At higher temperatures, the acetoxyethyl side chains are expected to undergo decomposition. One plausible pathway is the elimination of acetic acid to form N-vinyl-N-(2-acetoxyethyl)aniline and subsequently N,N-divinylaniline. Pyrolysis of aromatic amines has been shown to produce a variety of products, including nitriles. rasayanjournal.co.in For instance, the pyrolysis of N,N-dimethylaniline yields benzonitrile. rasayanjournal.co.in Therefore, more extensive fragmentation of the molecule at elevated temperatures could lead to the formation of smaller volatile compounds.

The thermal decomposition of quaternary ammonium salts can proceed through various mechanisms, including Hofmann elimination if a beta-hydrogen is present, or nucleophilic substitution at the alpha-carbon. chromatographyonline.com In the case of this compound, the decomposition is likely to be initiated by the loss of acetic acid from the ammonium salt.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the products of thermal decomposition. chromatographyonline.comunibo.itnih.gov Studies on other polymers and organic salts have shown that this method can elucidate complex degradation pathways. chromatographyonline.comunibo.itnih.gov

Table 3: Plausible Thermal Decomposition Products of this compound

| Temperature Range | Plausible Products |

| Moderate | N,N-Bis(2-acetoxyethyl)aniline, Acetic Acid |

| High | N-Vinyl-N-(2-acetoxyethyl)aniline, N,N-Divinylaniline, Benzonitrile, various fragmentation products |

Photochemical Reactivity and Degradation Mechanisms

The photochemical reactivity of this compound is primarily associated with the aromatic amine chromophore. Aromatic amines are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. The process is often initiated by the absorption of a photon, leading to an excited state that can then undergo various chemical transformations.

For N,N-dialkylanilines, a common photochemical reaction is the formation of a radical cation through photo-induced electron transfer. rsc.org This radical cation can then undergo further reactions, such as dealkylation. In the case of this compound, this could lead to the cleavage of the C-N bonds of the ethyl groups.

The photodegradation mechanism of aniline (B41778) in the presence of a photocatalyst like TiO₂ has been shown to involve the formation of hydroxyl radicals, which then attack the aniline molecule, leading to intermediates such as phenol, 2-aminophenol, and nitrobenzene, and eventual mineralization to CO₂, H₂O, and inorganic ions. researchgate.netresearchgate.net While the present discussion is on the direct photolysis of the compound, the generation of radical species is a common feature in many photochemical degradation pathways.

The efficiency of a photochemical reaction is often described by its quantum yield (Φ), which is the number of molecules transformed per photon absorbed. Studies on the photoreduction of nitronaphthalenes by N,N-dialkylanilines have reported quantum yields for the decomposition of the amines in the range of 0.1-0.3. rsc.org The quantum yield can be influenced by factors such as the wavelength of light, the solvent, and the presence of other substances. rsc.orgescholarship.org

Table 4: Quantum Yields of Photodecomposition for Related N,N-Dialkylanilines

| Amine | Reaction Condition | Quantum Yield (Φ) | Reference |

| N,N-Dimethylaniline | Photoreduction of nitronaphthalenes in benzene | ~0.1-0.3 | rsc.org |

| N,N-Diethylaniline | Photoreduction of nitronaphthalenes in benzene | ~0.1-0.3 | rsc.org |

Redox Behavior and Electrochemical Transformations

The redox behavior of this compound is centered on the electroactive N-phenyl group. The tertiary amine nitrogen can be oxidized electrochemically. The electrochemical oxidation of N,N-dialkylanilines has been studied using techniques like cyclic voltammetry (CV). srce.hrrsc.org

The oxidation of N,N-dialkylanilines typically proceeds via a one-electron transfer to form a radical cation. This process is often observed as an anodic peak in a cyclic voltammogram. The stability of the resulting radical cation depends on the structure of the molecule and the reaction medium. The potential at which this oxidation occurs is influenced by the substituents on the aromatic ring and the nitrogen atom. Electron-donating groups on the ring lower the oxidation potential, making the compound easier to oxidize. rsc.orgrsc.org

For this compound, the N,N-bis(2-acetoxyethyl)amino group is electron-donating, and thus the compound is expected to be readily oxidizable at a platinum or glassy carbon electrode. The cyclic voltammogram would likely show an irreversible or quasi-reversible oxidation wave corresponding to the formation of the radical cation. The presence of the ammonium salt form may influence the electrochemical behavior compared to the free amine.

The electrochemical oxidation of aniline and its derivatives can lead to polymerization on the electrode surface, forming conductive polymers like polyaniline. srce.hrresearchgate.net Whether such a process occurs with this compound would depend on the stability of the initially formed radical cation and its tendency to couple with other molecules.

Table 5: Oxidation Potentials of Selected Aniline Derivatives

| Compound | Experimental Conditions | Oxidation Potential (V vs. reference electrode) | Reference |

| Aniline | 25% IPA/buffer, pH 5.1, SCV | ~0.8-1.0 | researchgate.net |

| 2-Methyl-4-nitroaniline | TSK buffer/SOP, CV | ~1.1 | rasayanjournal.co.in |

| N,N-Diethyl-p-phenylenediamine | DMF, Pt electrode, CV | Two reversible waves | surrey.ac.uk |

Note: The exact potential values are highly dependent on the experimental conditions (electrode material, solvent, supporting electrolyte, pH, and reference electrode).

Design and Synthesis of Derivatives and Analogues of Bis 2 Acetoxyethyl Phenylammonium Acetate

Systematic Structural Modifications of the Acetoxyethyl Chains

The two acetoxyethyl chains attached to the nitrogen atom are key functional components of the molecule. Variations in their length, branching, and the nature of the linkage can significantly influence the compound's steric bulk, lipophilicity, and interaction with biological targets.

Variation of Alkyl Chain Lengths and Branching

A fundamental modification involves altering the length of the alkyl chain of the ester group. By replacing the acetyl group with longer straight-chain or branched-chain acyl groups, a series of analogues can be synthesized. For instance, the reaction of N-phenyldiethanolamine with propionyl chloride or butyryl chloride, followed by treatment with the corresponding carboxylic acid, would yield bis(2-propionyloxyethyl)phenylammonium propionate (B1217596) and bis(2-butyryloxyethyl)phenylammonium butyrate, respectively.

The general synthetic approach involves the esterification of N-phenyldiethanolamine with the desired acyl chloride or anhydride, followed by quaternization and salt formation with the corresponding carboxylic acid. The introduction of branched chains, such as isobutyryl or pivaloyl groups, can introduce steric hindrance around the ester linkage, potentially affecting its susceptibility to enzymatic hydrolysis.

| Derivative Name | Acyl Group | Alkyl Chain | Potential Synthetic Precursors |

| Bis(2-propionyloxyethyl)phenylammonium propionate | Propionyl | Straight | N-phenyldiethanolamine, Propionyl chloride, Propionic acid |

| Bis(2-butyryloxyethyl)phenylammonium butyrate | Butyryl | Straight | N-phenyldiethanolamine, Butyryl chloride, Butyric acid |

| Bis(2-isobutyryloxyethyl)phenylammonium isobutyrate | Isobutyryl | Branched | N-phenyldiethanolamine, Isobutyryl chloride, Isobutyric acid |

| Bis(2-pivaloyloxyethyl)phenylammonium pivalate | Pivaloyl | Branched | N-phenyldiethanolamine, Pivaloyl chloride, Pivalic acid |

Introduction of Different Ester or Ether Linkages

The ester linkages in bis(2-acetoxyethyl)phenylammonium acetate (B1210297) are susceptible to hydrolysis. Replacing these with more stable ether linkages is a significant structural modification. The synthesis of such analogues, for example, bis(2-ethoxyethyl)phenylammonium chloride, can be achieved through the Williamson ether synthesis. This would involve the reaction of N-phenyldiethanolamine with an appropriate ethylating agent, such as ethyl bromide, in the presence of a strong base to form the bis(2-ethoxyethyl)phenylamine, followed by quaternization.

Furthermore, the nature of the ester itself can be varied beyond simple alkyl chains. For instance, the incorporation of aromatic esters, such as a benzoyl group, would introduce additional aromaticity and potential for π-π stacking interactions.

| Linkage Type | Derivative Example | Key Synthetic Reaction |

| Ether | Bis(2-ethoxyethyl)phenylammonium chloride | Williamson Ether Synthesis |

| Aromatic Ester | Bis(2-benzoyloxyethyl)phenylammonium benzoate | Esterification with Benzoyl Chloride |

Modification of the Phenylammonium Moiety

The phenylammonium core is central to the identity of the compound. Modifications to this part of the molecule can have profound effects on its electronic properties, three-dimensional shape, and how it is recognized by other molecules.

Substitution Patterns on the Phenyl Ring

Introducing substituents onto the phenyl ring allows for the fine-tuning of the electronic and steric properties of the phenylammonium head group. The synthesis of such derivatives typically starts with a substituted aniline (B41778). For example, starting with m-toluidine (B57737) (3-methylaniline) and reacting it with ethylene (B1197577) oxide followed by acetylation would lead to the formation of [bis-(2-acetoxyethyl)-m-tolyl]ammonium acetate. Similarly, starting with p-nitroaniline could yield a derivative with a strongly electron-withdrawing group. The synthesis of 1,2-bis(4-nitrophenyl)ethane (B1197225) from p-nitrotoluene highlights a potential route to introduce nitro groups, which could be adapted for this purpose. easytop.co.il

| Substituent | Position | Starting Material | Derivative Example |

| Methyl | meta | m-Toluidine | [Bis-(2-acetoxyethyl)-m-tolyl]ammonium acetate |

| Nitro | para | p-Nitroaniline | para-Nitro-bis(2-acetoxyethyl)phenylammonium acetate |

| Chloro | ortho, meta, or para | Chloroaniline | Chloro-bis(2-acetoxyethyl)phenylammonium acetate |

Incorporation of Different Aryl or Heteroaryl Groups

Replacing the phenyl group with other aromatic or heteroaromatic systems can dramatically alter the compound's properties. For instance, using 1-naphthylamine (B1663977) or 2-naphthylamine (B18577) as the starting material would lead to bis(2-acetoxyethyl)naphthylammonium acetate, a more sterically demanding analogue with extended aromaticity.

The incorporation of heteroaryl groups, such as pyridinyl or quinolinyl moieties, would introduce basic centers and the potential for different types of intermolecular interactions, including hydrogen bonding and metal coordination. The synthesis would follow a similar pathway, starting with the corresponding heteroaromatic amine.

| Aromatic/Heteroaromatic Group | Starting Material | Derivative Example |

| Naphthyl | 1- or 2-Naphthylamine | Bis(2-acetoxyethyl)naphthylammonium acetate |

| Pyridinyl | Aminopyridine | Bis(2-acetoxyethyl)pyridinylammonium acetate |

| Quinolinyl | Aminoquinoline | Bis(2-acetoxyethyl)quinolinylammonium acetate |

Synthesis of Polymeric or Supramolecular Assemblies Incorporating the Cationic Unit

The cationic nature of the bis(2-acetoxyethyl)phenylammonium unit makes it an attractive building block for the construction of larger, organized structures.

The synthesis of polymers containing this cationic unit can be envisaged through several strategies. One approach involves the polymerization of a vinyl-substituted analogue. For example, if a vinyl group is introduced onto the phenyl ring of the starting aniline, the resulting bis(2-acetoxyethyl)vinylphenylammonium acetate monomer could be polymerized to form a polycationic chain. The polymerization of styrene-based vinylbenzyltrialkylammonium salts serves as a relevant precedent for this type of transformation. researchgate.net

Supramolecular assemblies can be formed through non-covalent interactions. The phenylammonium cation can participate in cation-π interactions and hydrogen bonding. Research into the self-assembly of ammonium (B1175870) cations has shown their ability to form complex aggregates. nih.gov By designing complementary molecules that can recognize and bind to the bis(2-acetoxyethyl)phenylammonium cation, it is possible to create well-defined supramolecular architectures in solution or in the solid state. For example, crown ethers are known to form stable complexes with ammonium ions through hydrogen bonding and electrostatic interactions. nih.gov

| Assembly Type | Design and Synthetic Strategy |

| Polymeric | Synthesis of a vinyl-substituted monomer followed by radical polymerization. |

| Supramolecular | Co-assembly with macrocyclic hosts like crown ethers or calixarenes that can recognize the ammonium cation. |

| Supramolecular | Self-assembly driven by a combination of ionic interactions, hydrogen bonding, and π-π stacking of the phenyl groups. |

Comparative Studies of Reactivity and Structural Features of Analogues

Reactivity Insights:

The reactivity of phenylammonium salts is intrinsically linked to the electron density on the nitrogen atom and the aromatic ring. In analogues of Bis(2-acetoxyethyl)phenylammonium acetate, substituents on the phenyl ring play a crucial role in dictating this reactivity.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring and, by extension, the nitrogen atom. This enhanced nucleophilicity can accelerate reactions where the aniline nitrogen acts as a nucleophile. However, in the context of the ammonium salt, these groups can also stabilize the positive charge, potentially affecting its role in various chemical transformations. The oxidation of anilines, a related reaction, is enhanced by the presence of electron-donating groups. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) withdraw electron density from the aromatic ring, making the nitrogen atom less nucleophilic and the ammonium group more electrophilic. This can retard reactions requiring nucleophilic attack by the nitrogen but may facilitate reactions where the ammonium salt acts as an electrophile or a phase-transfer catalyst. Studies on the amination of aryl halides have shown that electron-withdrawing groups on the aryl ring generally lower the activation energy for nucleophilic substitution. nih.gov

The steric hindrance introduced by substituents, particularly at the ortho positions, can also significantly impact reactivity by impeding the approach of reactants to the nitrogen center or the aromatic ring.

Structural Features:

The three-dimensional structure of this compound analogues is critical to their function. X-ray crystallography studies on related N,N-dialkylphenylammonium salts and their precursors provide insights into the expected structural features.

The table below summarizes the expected influence of different substituents on the reactivity and key structural parameters of this compound analogues, based on established principles of organic chemistry and studies on related compounds. nih.govnih.gov

| Substituent (R) on Phenyl Ring | Electronic Effect | Expected Impact on Reactivity of the Corresponding Aniline | Potential Impact on Ammonium Salt Structure |

| -OCH₃ (Methoxy) | Electron-Donating | Increased nucleophilicity of the nitrogen atom. nih.gov | Potential for altered torsion angles due to steric bulk. |

| -CH₃ (Methyl) | Electron-Donating | Moderately increased nucleophilicity. nih.gov | Minimal structural perturbation compared to -H. |

| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity. | Reference structure. |

| -Cl (Chloro) | Electron-Withdrawing | Decreased nucleophilicity of the nitrogen atom. nih.gov | Minor changes in bond lengths and angles. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly decreased nucleophilicity. nih.govnih.gov | Potential for intermolecular interactions involving the nitro group. |

Development of Chiral this compound Derivatives

The development of chiral derivatives of this compound introduces the element of stereochemistry, which is pivotal for applications in asymmetric synthesis and enantioselective recognition. The synthesis of these chiral molecules can be approached through several strategic routes.

Synthetic Strategies for Chiral Derivatives:

From Chiral Precursors: One of the most direct methods involves starting with a chiral aniline derivative. The introduction of chirality can be achieved through various established methods, such as the stereospecific coupling of boronic esters with aryl hydrazines to produce enantioenriched anilines. nih.gov These chiral anilines can then be subjected to N-alkylation with ethyl 2-bromoacetate followed by quaternization to yield the desired chiral this compound derivatives.

Resolution of Racemic Mixtures: An alternative approach is the synthesis of a racemic mixture of the ammonium salt, followed by resolution into its constituent enantiomers. This can be achieved by using chiral resolving agents, such as chiral acids, which form diastereomeric salts that can be separated by crystallization.

Asymmetric Catalysis: The development of catalytic asymmetric methods to access chiral ammonium salts is a burgeoning field of research. For instance, the use of chiral catalysts in the N-alkylation step could potentially lead to the enantioselective formation of one enantiomer of the target compound over the other.

Significance of Chiral Derivatives:

Chiral quaternary ammonium salts are highly valuable as phase-transfer catalysts in asymmetric synthesis. They can facilitate a wide range of enantioselective reactions, including alkylations, Michael additions, and cyclopropanations. The development of chiral this compound derivatives could, therefore, open up new avenues for the synthesis of complex chiral molecules.

The table below outlines potential synthetic routes to chiral derivatives and their potential applications in asymmetric catalysis.

| Synthetic Approach | Description | Potential Chiral Starting Material/Reagent | Potential Application of Chiral Product |

| From Chiral Anilines | N-alkylation of a pre-synthesized chiral aniline. nih.gov | Enantioenriched substituted aniline. | Asymmetric phase-transfer catalysis. |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral acid, followed by separation. | Racemic Bis(2-acetoxyethyl)phenylammonium salt and a chiral acid (e.g., tartaric acid). | Enantioselective recognition. |

| Asymmetric N-Alkylation | Use of a chiral catalyst to induce enantioselectivity during the N-alkylation step. | Substituted aniline and a chiral catalyst. | Asymmetric synthesis of other chiral molecules. |

Advanced Applications in Chemical Research and Materials Science Non Biological/non Clinical

Utilization as a Supporting Electrolyte or Counterion in Non-Aqueous Systems

There is no specific information available in scientific literature regarding the use of Bis(2-acetoxyethyl)phenylammonium acetate (B1210297) as a supporting electrolyte or counterion in non-aqueous electrochemical systems. The general properties of quaternary ammonium (B1175870) salts make them candidates for such applications due to their solubility in organic solvents and their ability to provide conductivity. However, studies detailing the electrochemical window, conductivity, and performance of Bis(2-acetoxyethyl)phenylammonium acetate in this context have not been found.

Applications in Phase Transfer Catalysis for Specific Organic Transformations

No documented instances of this compound being employed as a phase transfer catalyst for specific organic transformations were identified. While quaternary ammonium salts are a well-established class of phase transfer catalysts, the catalytic activity and scope of this particular compound have not been reported in the available literature.

Role as a Building Block in the Synthesis of Functional Materials (e.g., Ion-Exchange Resins, Polymeric Electrolytes)

Information regarding the use of this compound as a monomer or building block for the synthesis of functional materials such as ion-exchange resins or polymeric electrolytes is not present in the surveyed scientific resources. The synthesis of such materials typically requires specific reactive functional groups on the monomer, and the application of this compound in polymerization or grafting processes has not been described.

Crystal Engineering for Controlled Solid-State Properties and Polymorphism

There are no available studies on the crystal engineering, crystal structure, or polymorphic behavior of this compound. Research in this area would involve techniques such as X-ray crystallography to determine the solid-state packing and intermolecular interactions, but such data for this specific compound has not been published.

Analytical Reagent for Specific Chemical Separations or Detection (excluding biological matrices)

No specific applications of this compound as an analytical reagent for chemical separations, such as in chromatography or extraction, or for the detection of specific non-biological analytes have been reported.

Future Research Directions and Emerging Paradigms for Bis 2 Acetoxyethyl Phenylammonium Acetate Chemistry

Exploration of Unconventional Synthetic Routes and Flow Chemistry Approaches

The conventional batch synthesis of quaternary ammonium (B1175870) salts, while established, often presents challenges related to reaction control, scalability, and safety. ulisboa.pt Future research will likely pivot towards unconventional synthetic methods, with a strong emphasis on continuous flow chemistry. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, mixing, and residence time, which can lead to higher yields, improved selectivity, and safer reaction conditions. labunlimited.comyoutube.com

The synthesis of Bis(2-acetoxyethyl)phenylammonium acetate (B1210297) could be reimagined using a microreactor system. thieme-connect.denih.gov In such a setup, reagents would be pumped through a temperature-controlled flow reactor, allowing for precise management of the quaternization reaction. labunlimited.com This approach is particularly advantageous for handling potentially exothermic reactions and for minimizing the formation of by-products. researchgate.net Key advantages of exploring flow chemistry for this compound include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling reactive intermediates. labunlimited.com

Rapid Optimization: Automated flow systems allow for the rapid screening of various reaction conditions, accelerating the optimization process for synthesizing Bis(2-acetoxyethyl)phenylammonium acetate and its analogues. labunlimited.comyoutube.com

Scalability: Processes developed on a laboratory scale in flow reactors are often easier to scale up compared to traditional batch processes. labunlimited.com

Beyond standard flow synthesis, future work could explore electrochemistry in flow reactors for the synthesis of precursors or the modification of the phenylammonium structure. thieme-connect.de Additionally, the use of novel energy sources, such as microwave irradiation coupled with flow systems, could dramatically reduce reaction times and improve energy efficiency. nih.gov

Integration of Advanced Machine Learning and AI in Synthetic Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules like this compound are designed and studied. researchgate.net Machine learning (ML) algorithms can be trained on large datasets of chemical reactions and molecular properties to predict reaction outcomes, propose novel synthetic routes, and estimate the physicochemical characteristics of new compounds. researchgate.netmdpi.com

For this compound, future research paradigms will likely include:

Retrosynthetic Planning: AI tools could be developed to propose the most efficient synthetic pathways, potentially uncovering non-intuitive routes that a human chemist might overlook.

Property Prediction: By training deep learning models on data from related ammonium salts, it would be possible to predict key properties of the target molecule, such as its solubility, melting point, and thermal stability. mdpi.comresearchgate.net This predictive capability can guide experimental work, saving significant time and resources. specialchem.com For instance, AI models have been successfully used to predict the formation energy and liquid crystalline behavior of various complex organic and organometallic compounds. researchgate.netresearchgate.net

Generative Models: Advanced generative AI models, such as variational autoencoders (VAEs), could be employed to design novel derivatives of this compound with specific, desired properties for various material applications. mdpi.com

The primary challenge in this area is the need for high-quality, curated data. Future efforts will require systematic experimental studies on a range of phenylammonium salts to generate the robust datasets needed to train accurate and reliable AI models. researchgate.net

Investigation of its Behavior in Extreme Chemical Environments (e.g., Supercritical Fluids, Ionic Liquids)

The performance and stability of chemical compounds can change dramatically in non-conventional media. Investigating the behavior of this compound in extreme environments like supercritical fluids (SCFs) and ionic liquids (ILs) could reveal novel properties and applications.

Ionic Liquids (ILs): As a salt with a relatively low melting point, this compound shares characteristics with ionic liquids, which are salts melting below 100 °C. nih.gov ILs are considered "designer solvents" due to their unique properties, including negligible vapor pressure and high thermal stability. nih.govchemrxiv.org Research should focus on:

Miscibility and Solubility: Studying the solubility of the target compound in a variety of imidazolium-, ammonium-, and pyrrolidinium-based ILs could establish it as a functional additive or co-solvent. nih.govbohrium.com

Electrochemical Behavior: The electrochemical stability window of this compound when dissolved in various ILs could be explored for potential applications in electrochemical devices. bohrium.com

Reaction Medium: Its potential as a catalyst or reaction medium for organic transformations could be investigated, as the charged nature of ILs can significantly influence reaction rates and selectivity. nih.gov

Supercritical Fluids: Supercritical CO2 is a non-toxic, inexpensive, and environmentally benign solvent. Studying the behavior of this compound in SCFs would be a novel research avenue. Key questions would involve its solubility, stability, and potential to act as a surfactant or precursor for material synthesis in these environments.

Development of Smart Materials Incorporating the Phenylammonium Acetate Unit

"Smart materials" are materials that respond to external stimuli, such as changes in temperature, pH, light, or electric fields. nih.govmdpi.com The incorporation of the this compound moiety into larger polymer structures could lead to the development of novel smart materials. nih.gov

Future research could focus on:

Stimuli-Responsive Polymers: The phenylammonium acetate unit could be incorporated as a functional group in polymers like polyacrylamides or hydrogels. nih.govacs.org The ester groups are susceptible to hydrolysis under acidic or basic conditions, which would alter the charge and hydrophilicity of the polymer, leading to a pH-responsive material. Similarly, the ionic nature of the ammonium salt could impart temperature or salt-responsiveness. nih.gov

Self-Assembling Systems: The amphiphilic nature that could be imparted by the phenylammonium group might allow for the design of polymers that self-assemble into micelles or other ordered structures in solution, with potential applications in encapsulation and release systems.

4D Printing: Using polymers functionalized with the phenylammonium acetate unit as "inks" in 4D printing could enable the creation of objects that change shape over time in response to environmental triggers like humidity or temperature. mdpi.com Such materials are being explored for applications ranging from adaptive building facades to medical devices. mdpi.comresearchgate.net

The design principle for these materials would involve leveraging the coordination of positive (ammonium) and negative (acetate) groups and their interaction with the polymer backbone and the surrounding environment. nih.gov

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry for Novel Applications (non-biological)

The most groundbreaking discoveries often occur at the intersection of different scientific disciplines. For this compound, a wealth of opportunities lies in combining the principles of organic, inorganic, and materials chemistry.

Organic-Inorganic Hybrid Materials: A promising direction is the creation of hybrid materials where the organic ammonium salt is integrated with an inorganic framework. rsc.org This could be achieved by using the compound as a template or structure-directing agent in the sol-gel synthesis of metal oxides (e.g., silica, titania) or by reacting it with inorganic precursors to form novel complexes. nih.govgoogle.com Such hybrids could exhibit unique catalytic, optical, or electronic properties. For instance, organic-inorganic coatings with enhanced thermal or insulating properties have been developed using similar ammonium compounds. google.com

Surface Modification: The compound could be used to modify the surface of inorganic nanoparticles, improving their dispersion in organic polymers to create advanced nanocomposites. The ammonium group can act as an anchor to the nanoparticle surface, while the organic tails enhance compatibility with the polymer matrix.

Catalysis: Quaternary ammonium salts are known phase-transfer catalysts. researchgate.net Future research could explore the catalytic activity of this compound in multi-component organic reactions, particularly in green solvents like water. researchgate.net Its dual functionality as a reagent and a catalyst source (decomposing to provide acetic acid and ammonia) could be exploited in one-pot syntheses. echemcom.comresearchgate.net